molecular formula C14H8ClF3O3 B8329063 3-Chloro-6-(3-trifluoromethylphenoxy)benzoic Acid

3-Chloro-6-(3-trifluoromethylphenoxy)benzoic Acid

Cat. No.: B8329063
M. Wt: 316.66 g/mol
InChI Key: CGUUJOUMVDSLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(3-trifluoromethylphenoxy)benzoic Acid is a useful research compound. Its molecular formula is C14H8ClF3O3 and its molecular weight is 316.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8ClF3O3

Molecular Weight

316.66 g/mol

IUPAC Name

5-chloro-2-[3-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C14H8ClF3O3/c15-9-4-5-12(11(7-9)13(19)20)21-10-3-1-2-8(6-10)14(16,17)18/h1-7H,(H,19,20)

InChI Key

CGUUJOUMVDSLBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dichlorobenzoic acid (5 g) and 3-trifluoromethylphenol (4.24 g) were dissolved in xylene and the solution placed under dry oxygen-free nitrogen. Sodium hydride (1.25 g) was slowly added and when effervescence had ceased, cuprous bromide was added and the solution or suspension refluxed for 6 hours. The xylene was removed by low pressure distillation. The solid residue was treated with water and acidified with dilute hydrochloric acid. The resulting oil was extracted into diethyl ether and the ether removed by low pressure distillation to give a light yellow solid which was recrystallised from diethyl ether/petroleum ether to give the title compound (2.7 g), mp, 124° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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